
1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide, also known as CPP-115, is a compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which plays a critical role in the metabolism of GABA, the primary inhibitory neurotransmitter in the central nervous system.
作用機序
1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide is a potent and selective inhibitor of GABA transaminase, which plays a critical role in the metabolism of GABA. GABA transaminase is responsible for the breakdown of GABA into succinic semialdehyde, which is then converted to succinic acid and enters the tricarboxylic acid cycle. By inhibiting GABA transaminase, 1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide increases the levels of GABA in the brain, leading to enhanced inhibitory neurotransmission and reduced excitability.
Biochemical and Physiological Effects:
1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide has been found to increase GABA levels in the brain, leading to enhanced inhibitory neurotransmission and reduced excitability. This has been shown to be effective in reducing seizure activity in animal models of epilepsy. Additionally, 1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide has been found to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use in the treatment of substance abuse disorders. 1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide has also been found to have anxiolytic effects in animal models of anxiety disorders, indicating its potential use in the treatment of anxiety-related disorders.
実験室実験の利点と制限
One of the major advantages of 1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide is its potency and selectivity as a GABA transaminase inhibitor. This allows for precise control of GABA levels in the brain, which is critical for studying the role of GABA in various neurological disorders. Additionally, 1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide has been found to have good pharmacokinetic properties, including good oral bioavailability and brain penetration. However, one of the limitations of 1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide. One area of interest is the potential use of 1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide in the treatment of epilepsy, addiction, and anxiety disorders in humans. Clinical trials are currently underway to evaluate the safety and efficacy of 1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide in humans. Another area of interest is the development of more potent and selective GABA transaminase inhibitors, which could have even greater therapeutic potential. Additionally, further research is needed to understand the long-term effects of 1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide on GABA metabolism and neurotransmission in the brain.
合成法
The synthesis of 1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide involves several steps, starting from the commercially available 2-cyanopyridine. The first step involves the conversion of 2-cyanopyridine to 3-cyano-6-methylpyridine-2-carboxylic acid through a series of reactions, including bromination, hydrolysis, and decarboxylation. The second step involves the conversion of 3-cyano-6-methylpyridine-2-carboxylic acid to its corresponding acid chloride, which is then reacted with N-cyclopropylpiperidine-3-amine to yield 1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide. The overall yield of 1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide is approximately 30%.
科学的研究の応用
1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide has been studied extensively for its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and anxiety disorders. In preclinical studies, 1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide has been shown to increase GABA levels in the brain, leading to enhanced inhibitory neurotransmission and reduced excitability. This has been found to be effective in reducing seizure activity in animal models of epilepsy. 1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use in the treatment of substance abuse disorders. Additionally, 1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide has been found to have anxiolytic effects in animal models of anxiety disorders, indicating its potential use in the treatment of anxiety-related disorders.
特性
IUPAC Name |
1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-11-4-5-12(9-17)15(18-11)20-8-2-3-13(10-20)16(21)19-14-6-7-14/h4-5,13-14H,2-3,6-8,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAVDFGJVVVDNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)N2CCCC(C2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




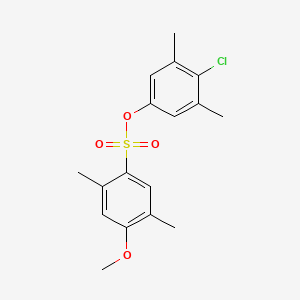
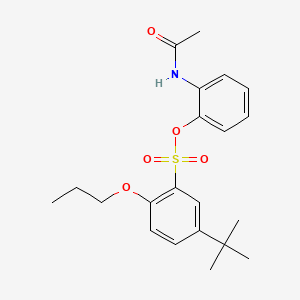
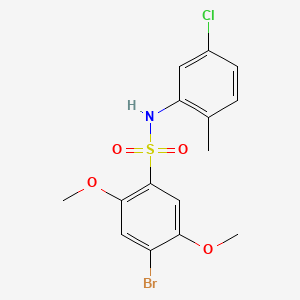
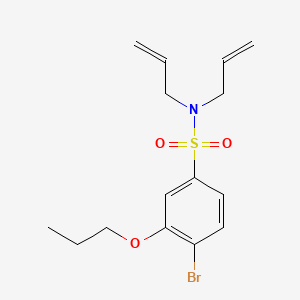
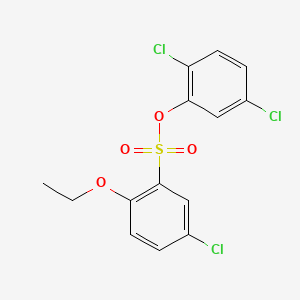



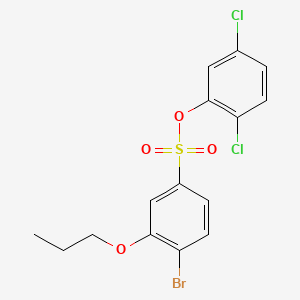

![2-chloro-5-nitro-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B7456631.png)